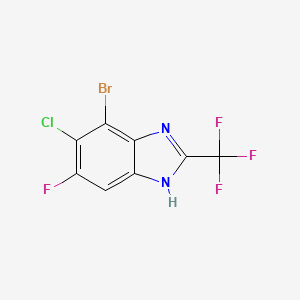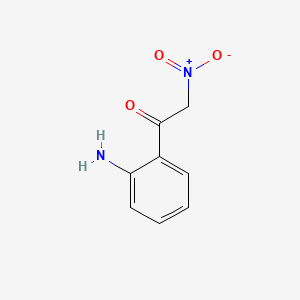
1-(2-Aminophenyl)-2-nitroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenyl)-2-nitroethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a nitroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-2-nitroethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminophenylacetone. The reaction typically employs nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminophenyl)-2-nitroethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-2-aminoethanone.
Oxidation: 1-(2-Nitrosophenyl)-2-nitroethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)-2-nitroethanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Aminophenyl)-2-nitroethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-Aminoacetophenone: Similar structure but lacks the nitro group.
1-(2-Nitrophenyl)-2-nitroethanone: Contains an additional nitro group, leading to different reactivity.
2-Aminophenylacetonitrile: Contains a nitrile group instead of a nitro group.
Uniqueness: 1-(2-Aminophenyl)-2-nitroethanone is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems .
Eigenschaften
CAS-Nummer |
63892-06-8 |
|---|---|
Molekularformel |
C8H8N2O3 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
1-(2-aminophenyl)-2-nitroethanone |
InChI |
InChI=1S/C8H8N2O3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4H,5,9H2 |
InChI-Schlüssel |
BCAHFOPUWFFFOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


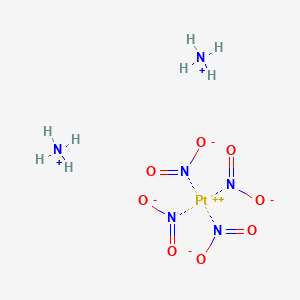
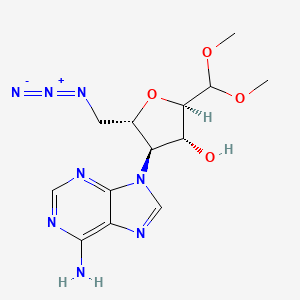




![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)
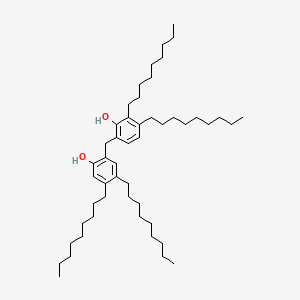
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
